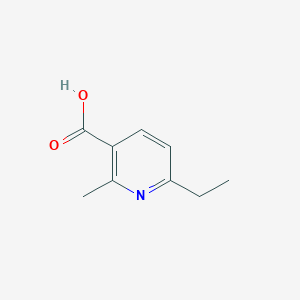

6-Ethyl-2-methylpyridine-3-carboxylic acid

Beschreibung

6-Ethyl-2-methylpyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 3-position, an ethyl substituent at the 6-position, and a methyl group at the 2-position. This compound is part of a broader class of pyridine carboxylic acids, which are pivotal in pharmaceutical synthesis, agrochemical development, and coordination chemistry due to their ability to act as ligands or bioactive intermediates. The substituent arrangement on the pyridine ring influences its electronic properties, solubility, and reactivity .

Key identifiers for this compound include the InChIKey JSJUGCZDMMKNHD-UHFFFAOYSA-N and synonyms such as 6-[(2-methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid .

Eigenschaften

IUPAC Name |

6-ethyl-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-5-8(9(11)12)6(2)10-7/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYKCTLRXVBYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through techniques such as crystallization or distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Esterification

This compound undergoes esterification to form derivatives useful in further synthetic modifications.

Decarboxylation

Decarboxylation removes the carboxylic acid group, forming substituted pyridines.

Condensation and Functionalization

The carboxylic acid and pyridine moieties enable participation in nucleophilic substitution and coupling reactions.

Salt Formation

The carboxylic acid group reacts with bases to form salts, enhancing solubility.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrochloride salt | HCl in dioxane | This compound hydrochloride | Salt formation at room temperature; improves crystallinity . |

Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution.

Reduction

Selective reduction of functional groups is achievable under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Carboxylic acid to alcohol | LiAlH₄, THF | 3-(Hydroxymethyl)-6-ethyl-2-methylpyridine | 79% | Requires anhydrous conditions; exothermic reaction . |

Key Reaction Pathways and Mechanisms

-

Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution (e.g., H₂SO₄ in methanol) .

-

Decarboxylation : Likely involves formation of a six-membered transition state with POBr₃, releasing CO₂ .

-

Suzuki coupling : Transmetallation between arylboronic acid and palladium catalyst facilitates cross-coupling.

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

6-Ethyl-2-methylpyridine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often utilized in the preparation of derivatives that exhibit enhanced chemical properties or biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, leading to a wide range of products.

Key Reactions

- Oxidation : Converts to pyridine N-oxide derivatives.

- Reduction : Converts the carboxylic acid group to alcohols or aldehydes.

- Substitution : Electrophilic substitution can yield halogenated or nitrated derivatives.

Biological Research

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies focus on its interaction with biological targets, where it may act as a ligand for metal ions or inhibit specific enzymes involved in disease processes.

Pharmaceutical Applications

This compound is being investigated as a pharmaceutical intermediate for drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects. Ongoing research aims to explore its potential in treating various diseases, including cancer and infectious diseases.

Industrial Uses

In industrial settings, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to form coordination complexes with metals makes it valuable in catalysis and materials science.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound showed promising results against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Pharmaceutical Development

Research focused on modifying this compound to enhance its pharmacokinetic properties has led to new derivatives with improved solubility and bioavailability. These modifications aim to optimize therapeutic outcomes in drug formulations targeting cancer cells.

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent pattern on the pyridine ring directly impacts molecular properties. Below is a comparative analysis of structurally related compounds:

*Predicted logP values are estimated using fragment-based methods.

- Electronic Effects: The electron-withdrawing carboxylic acid group at position 3 enhances the acidity (pKa ~2.5–3.0) compared to ester derivatives (pKa ~4.5–5.5 for the ester group). Ethyl and methyl substituents at positions 6 and 2, respectively, increase lipophilicity relative to hydroxyl or amino-substituted analogs .

Computational Insights into Reactivity

Studies employing Gaussian basis sets (e.g., 6-31G with diffuse and polarization functions) suggest that substituents like ethyl and methyl groups alter the electron density distribution on the pyridine ring. For example:

- The ethyl group donates electron density via hyperconjugation, slightly stabilizing the ring but reducing the electrophilicity of the carboxylic acid group compared to unsubstituted pyridine-3-carboxylic acid .

- Natural hybrid orbital (NHO) analysis reveals that the methyl group at position 2 contributes to a localized electron density, enhancing the compound’s ability to participate in hydrogen bonding as a proton donor .

Pharmaceutical Relevance

- This compound : Primarily used as a ligand for metal complexes (e.g., Ru or Pd catalysts) due to its rigid structure and moderate solubility in polar solvents .

- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride: A high-purity intermediate for synthesizing kinase inhibitors and antiviral agents, leveraging its amine-ester functionality for targeted drug delivery .

Biologische Aktivität

6-Ethyl-2-methylpyridine-3-carboxylic acid (also referred to as this compound hydrochloride) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₂O₂, featuring a pyridine ring substituted with an ethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. The compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is known to act as a ligand, binding to enzymes or receptors and modulating their activity. The specific pathways and molecular interactions can vary based on the biological context in which the compound is applied.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

- Antibacterial Activity: The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.

- Antifungal Activity: It has also demonstrated antifungal effects, particularly against Candida albicans and other pathogenic fungi .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Applications in Medicine

The compound's pharmacological properties make it a candidate for drug development. Its role as a pharmacophore in medicinal chemistry is being investigated, particularly in the context of designing new therapeutic agents for treating infections and cancer.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound exhibited superior activity against multiple bacterial strains compared to other derivatives .

- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell growth, suggesting potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-ethyl-2-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthetic approach involves multicomponent reactions (MCRs) using aminopyridine precursors. For example, condensation of ethyl acetoacetate with ammonia and aldehydes under acidic conditions can yield pyridine derivatives. Optimization may include adjusting temperature (80–120°C), solvent polarity (ethanol or DMF), and catalyst (e.g., p-toluenesulfonic acid) to improve yield . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methyl substituent (δ 2.5 ppm, singlet), and carboxylic proton (δ 12–13 ppm, broad). C NMR will confirm the carbonyl (δ ~170 ppm) and pyridine ring carbons .

- FT-IR : Key peaks include O–H (2500–3300 cm, carboxylic acid), C=O (1680–1720 cm), and aromatic C=C (1450–1600 cm) .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer : Byproducts (e.g., unreacted starting materials or decarboxylated derivatives) can be removed via:

- Recrystallization : Use ethanol/water mixtures at controlled cooling rates.

- Acid-Base Extraction : Leverage the compound’s acidity by dissolving in NaOH, filtering impurities, and precipitating with HCl .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or tautomeric stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model tautomeric equilibria (e.g., keto-enol forms) and electron density maps. Solvent effects (PCM model) refine predictions of protonation states and hydrogen-bonding interactions, which influence crystallization behavior .

Q. What strategies resolve contradictions in reported biological activity data for pyridinecarboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Mitigation includes:

- Bioassay Replication : Test under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

- HPLC Purity Validation : Ensure >98% purity via reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can reaction mechanisms for unexpected byproducts (e.g., decarboxylation or ring-opening) be investigated?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled carboxylic acid to track CO release via mass spectrometry.

- Kinetic Studies : Monitor reaction intermediates by in situ FT-IR or LC-MS under varied temperatures .

Q. What are the challenges in crystallizing this compound, and how can polymorphism be assessed?

- Methodological Answer : Hygroscopicity and solvent-dependent polymorphism complicate crystallization. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.